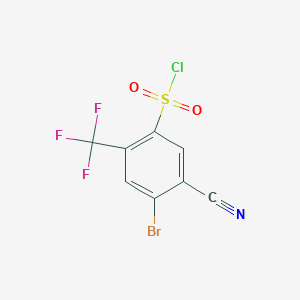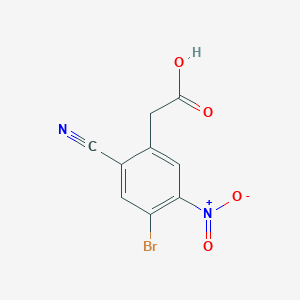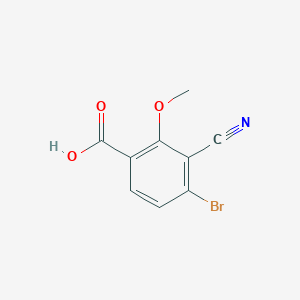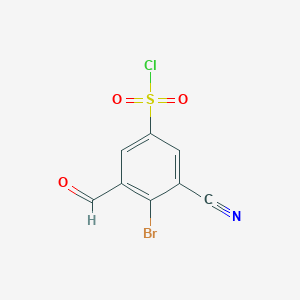![molecular formula C8H7BrFN3 B1410529 4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene CAS No. 1604467-16-4](/img/structure/B1410529.png)
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene
Descripción general
Descripción
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene, commonly referred to as 4-ABF, is an organofluorine compound that has recently gained attention in the scientific community due to its unique properties. The compound is a colorless solid that is soluble in organic solvents, and it is used as a precursor for various compounds in organic synthesis. It is also used as a reagent for the synthesis of other compounds, such as aryl azides, which are used in a variety of applications. In addition, 4-ABF has been studied for its potential applications in biochemistry and physiology, as well as its potential for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Radiochemistry
- 4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene is useful in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions in radiochemistry. This process involves nucleophilic aromatic substitution reactions and is pivotal for creating compounds used in PET imaging (Ermert et al., 2004).
Organic Synthesis and Catalysis
- It is instrumental in synthesizing new triazole derivatives of uracil and thymine, which have applications in corrosion inhibition. These derivatives are formed through click chemistry reactions, indicating a broad application in organic synthesis (Negrón-Silva et al., 2013).
- The compound is used in palladium-promoted cross-coupling reactions with organostannanes, demonstrating its utility in complex organic synthesis processes (Forngren et al., 1998).
Material Science and Nanotechnology
- In the field of material science, it has been used in Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles. This is particularly relevant for the preparation of fluorinated biphenyl derivatives, which have applications in pharmaceuticals and novel materials (Sadeghi Erami et al., 2017).
Chemistry Education
- It serves as a subject in educational settings, particularly in the context of teaching about Grignard reagents in undergraduate organic chemistry courses. This practical application helps students understand chemoselectivity and the formation of complex organic compounds (Hein et al., 2015).
Propiedades
IUPAC Name |
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)6-2-3-8(10)7(9)4-6/h2-5H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSFIBUPEGMUED-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















